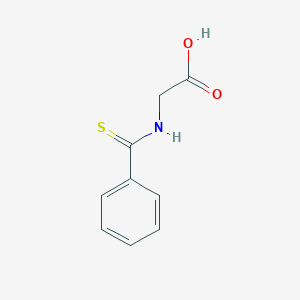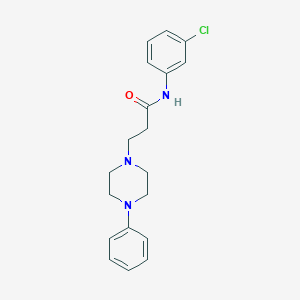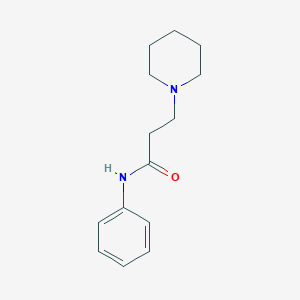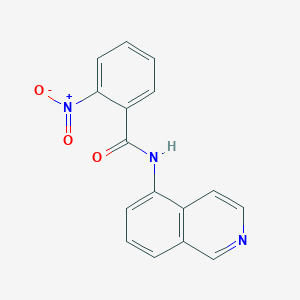![molecular formula C18H14Cl2N6 B246492 N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to their substrates. This, in turn, leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's anti-inflammatory and anti-angiogenic properties for the treatment of various diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects and maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine in the presence of a suitable catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Formule moléculaire |
C18H14Cl2N6 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14Cl2N6/c1-11-8-16(22-10-12-2-3-14(19)15(20)9-12)26-18(23-11)24-17(25-26)13-4-6-21-7-5-13/h2-9,22H,10H2,1H3 |
Clé InChI |
BVABFQDHHCCBBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
SMILES canonique |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)





![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)